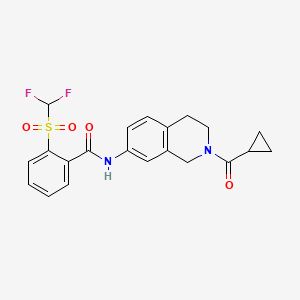

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(difluoromethylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O4S/c22-21(23)30(28,29)18-4-2-1-3-17(18)19(26)24-16-8-7-13-9-10-25(12-15(13)11-16)20(27)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPWPZWFLILIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Formation: : Begin with the cyclopropanecarbonyl chloride reacting with 1,2,3,4-tetrahydroisoquinoline to form the cyclopropanecarbonyl-substituted isoquinoline.

Sulfonylation: : Introduce the difluoromethylsulfonyl group to the aromatic ring using a sulfonyl chloride derivative under basic conditions.

Final Coupling: : The intermediate compounds are then coupled with benzamide under specific reaction conditions to yield the final product.

Industrial Production Methods: Industrial-scale production follows a similar synthetic pathway, with optimizations to ensure high yields and purity. Large-scale reactors, temperature control systems, and purification methods like recrystallization or chromatography are used.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation at the tetrahydroisoquinoline ring.

Reduction: : Reduction can occur at various functional groups, particularly the carbonyl and sulfonyl groups.

Substitution: : Nucleophilic substitution reactions are possible on the benzamide ring.

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are used for reduction.

Substitution: : Halogenated solvents and bases like sodium hydroxide facilitate substitution reactions.

Oxidation: : Produces oxidized derivatives of the tetrahydroisoquinoline ring.

Reduction: : Yields reduced forms of the carbonyl and sulfonyl groups.

Substitution: : Forms various substituted benzamides depending on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide has shown promising results in various therapeutic areas:

- CNS Disorders : Compounds with similar structures have demonstrated significant activity against central nervous system disorders due to their ability to cross the blood-brain barrier. Research indicates that this compound may exhibit neuroprotective effects and could be developed for treating conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been tested in combination with established chemotherapeutics like doxorubicin on various cancer cell lines (e.g., MeWo melanoma cells). Results suggest that it may enhance tumor cell viability inhibition when used alongside conventional treatments .

Inflammatory Diseases

The compound is also being investigated for its anti-inflammatory properties. Its structural characteristics allow it to interact with specific inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | CNS Disorders | Demonstrated neuroprotective effects in animal models. |

| Study B | Anticancer Activity | Enhanced efficacy of doxorubicin in melanoma cells. |

| Study C | Inflammatory Diseases | Inhibition of pro-inflammatory cytokines in vitro. |

Mechanism of Action

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide interacts with molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent modifications. These interactions influence the pathways it engages with, leading to its various effects.

Comparison with Similar Compounds

Key Observations :

- Cyclopropane Derivatives: The target compound and ’s carboxamide both incorporate cyclopropane, which enhances metabolic resistance due to ring strain . However, the target’s cyclopropanecarbonyl group may increase lipophilicity compared to ’s phenoxy substituent.

- Fluorinated Groups: The difluoromethyl sulfonyl group in the target contrasts with trifluoroacetyl in and trifluoromethyl in flutolanil.

- Sulfonamide vs. Sulfonyl: ’s sulfonamide is a hydrogen-bond donor, whereas the target’s sulfonyl group is a stronger electron-withdrawing moiety, likely altering binding interactions in enzyme pockets .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, biological evaluations, and relevant case studies.

Compound Structure and Properties

The compound has the following structural details:

- IUPAC Name : this compound

- Molecular Formula : C23H22F2N2O3S

- Molecular Weight : 422.50 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on specific enzymes and receptors involved in various physiological processes. Notably, compounds with similar structures have been reported to inhibit phenylethanolamine N-methyltransferase (PNMT), which is crucial in catecholamine biosynthesis .

Enzyme Inhibition

Research indicates that sulfonamide derivatives can serve as effective inhibitors for cyclooxygenase (COX) enzymes. While the specific activity of this compound against COX enzymes remains to be fully elucidated, related studies suggest that such compounds can modulate inflammatory pathways .

Study 1: Inhibition of PNMT

A study evaluated the binding affinity of various tetrahydroisoquinoline derivatives to PNMT. The results indicated that certain structural modifications significantly enhanced inhibitory potency. This suggests that this compound could be a promising candidate for further development in treating conditions related to catecholamine dysregulation .

Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR analysis involving sulfonamide-containing compounds, researchers identified key structural features that enhance biological activity. Modifications such as the introduction of difluoromethyl groups were found to improve selectivity and potency against specific targets. This finding underscores the potential of this compound in drug design .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 955644-43-6 | 422.50 g/mol | Inhibitor of PNMT |

| 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinoline | - | 350.4 g/mol | Potent inhibitor of PNMT |

| Celecoxib | 169590-42-5 | 381.44 g/mol | Selective COX-2 inhibitor |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide?

- Methodology :

- Step 1 : Start with functionalized tetrahydroisoquinoline scaffolds. For example, cyclopropanecarbonyl groups can be introduced via acylation using cyclopropanecarbonyl chloride under anhydrous conditions (e.g., acetonitrile, potassium carbonate as base) .

- Step 2 : Sulfonyl benzamide moieties are synthesized via nucleophilic substitution. Use 2-((difluoromethyl)sulfonyl)benzoyl chloride and react with the amine group of the tetrahydroisoquinoline intermediate in pyridine or dichloromethane with catalytic DMAP .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/petroleum ether) and confirm purity by HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Key peaks include ν(C=O) at ~1660–1680 cm⁻¹ (cyclopropanecarbonyl), ν(S=O) at ~1350 cm⁻¹ (sulfonyl group), and ν(N-H) at ~3150–3300 cm⁻¹ .

- NMR :

- ¹H-NMR : Cyclopropane protons appear as a multiplet (δ 1.0–1.5 ppm). Aromatic protons in the tetrahydroisoquinoline and benzamide rings show splitting patterns between δ 6.5–8.0 ppm .

- ¹³C-NMR : Carbonyl carbons (C=O) resonate at ~165–175 ppm; sulfonyl carbons at ~55–60 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical value) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?

- Methodology :

- Variable Screening : Test solvents (pyridine vs. DCM), bases (DMAP vs. NaHCO₃), and temperatures (0°C to reflux).

- Example : In analogous sulfonamide syntheses, pyridine with DMAP at 25°C achieved >80% yield, while DCM required longer reaction times .

- Mechanistic Insight : Steric hindrance from the tetrahydroisoquinoline scaffold may slow reactivity; increasing equivalents of sulfonyl chloride (1.2–1.5 eq) can compensate .

Q. How can researchers resolve contradictions in spectral data arising from tautomerism or dynamic equilibria?

- Methodology :

- Tautomer Analysis : For compounds with thione-thiol tautomerism (e.g., sulfonyl derivatives), use variable-temperature NMR to observe peak splitting or coalescence. IR can confirm absence of ν(S-H) (~2500–2600 cm⁻¹) in favor of ν(C=S) (~1240–1260 cm⁻¹) .

- Dynamic HPLC : Monitor time-dependent changes in chromatograms to detect equilibrating species .

Q. What strategies are effective for evaluating the biological activity of this compound in kinase inhibition studies?

- Methodology :

- Kinase Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR).

- Control Experiments : Compare with known inhibitors (e.g., erlotinib) and validate via dose-response curves.

- Structural Insights : Molecular docking (e.g., AutoDock Vina) can predict binding modes, focusing on interactions between the sulfonyl group and kinase ATP-binding pockets .

Q. How do substituents on the tetrahydroisoquinoline core influence physicochemical properties (e.g., solubility, stability)?

- Methodology :

- Computational Modeling : Use QSAR models to correlate substituent electronegativity (e.g., difluoromethyl vs. methylsulfonyl) with logP and aqueous solubility (e.g., SwissADME).

- Experimental Validation :

- Solubility : Measure in PBS (pH 7.4) and DMSO via nephelometry.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.